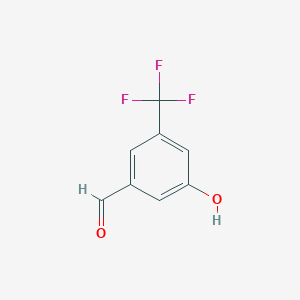

3-Hydroxy-5-(trifluoromethyl)benzaldehyde

描述

The exact mass of the compound 3-Hydroxy-5-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-5-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQXALZOVLWZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243312-51-7 | |

| Record name | 3-hydroxy-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

Executive Summary

3-Hydroxy-5-(trifluoromethyl)benzaldehyde represents a high-value pharmacophore scaffold in modern medicinal chemistry. It bridges the structural gap between lipophilic fluorinated aromatics and reactive phenolic aldehydes. Its utility stems from the "Fluorine Effect," where the trifluoromethyl group (-CF₃) enhances metabolic stability and membrane permeability, while the hydroxyl (-OH) and aldehyde (-CHO) moieties provide orthogonal vectors for further chemical diversification. This guide details its physiochemical properties, validated synthetic routes, and reactivity landscape for researchers in drug discovery and agrochemical development.[1]

Physiochemical Profile

The unique electronic push-pull nature of this molecule—combining an electron-donating phenol with two electron-withdrawing groups (CHO, CF₃) in a meta relationship—defines its reactivity and acidity.

Table 1: Core Chemical Identifiers & Properties

| Property | Data | Notes |

| IUPAC Name | 3-Hydroxy-5-(trifluoromethyl)benzaldehyde | |

| CAS Number | 1243312-51-7 | Confirmed for this specific isomer |

| Molecular Formula | C₈H₅F₃O₂ | |

| Molecular Weight | 190.12 g/mol | |

| SMILES | O=CC1=CC(C(F)(F)F)=CC(O)=C1 | |

| Appearance | White to pale yellow solid | Light sensitive |

| Predicted pKa | 7.8 – 8.3 | More acidic than phenol (pKa 10) due to EWG induction |

| LogP (Predicted) | ~1.9 – 2.2 | Moderate lipophilicity |

| H-Bond Donors | 1 (Phenol) | |

| H-Bond Acceptors | 4 (F atoms + Carbonyl) |

Structural Insight: The Acidity Shift

Unlike unsubstituted phenol, the presence of -CF₃ and -CHO groups in the meta positions significantly increases the acidity of the phenolic proton.

-

Phenol pKa: ~10.0

-

Effect: The inductive withdrawal (

) from -CF₃ and -CHO stabilizes the phenoxide anion. -

Implication: This compound can be deprotonated by weaker bases (e.g., K₂CO₃, Cs₂CO₃) than typical phenols, facilitating mild O-alkylation conditions.

Synthetic Pathways[1][4][5][6][7][8][9][10]

The synthesis of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde requires careful regiocontrol to ensure the 1,3,5-substitution pattern. The most robust route avoids direct formylation of the phenol (which often yields ortho isomers) and instead relies on the oxidation of the corresponding benzyl alcohol.

Primary Route: Selective Oxidation

This protocol minimizes over-oxidation to the benzoic acid.

-

Starting Material: 3-Hydroxy-5-(trifluoromethyl)benzyl alcohol.

-

Reagents: TEMPO (catalytic), NaOCl (stoichiometric oxidant), KBr (co-catalyst).

-

Solvent: CH₂Cl₂ / H₂O (Biphasic system buffered at pH 8.5-9.5).

-

Mechanism: The nitrosonium ion (active TEMPO species) selectively oxidizes the primary alcohol to the aldehyde.

-

Workup: Quench with Na₂S₂O₃ to destroy excess hypochlorite.

Alternative Route: Reduction of Benzoic Acid Derivative

Used when the acid precursor is more readily available.

-

Precursor: 3-Hydroxy-5-(trifluoromethyl)benzoic acid.

-

Activation: Formation of the Weinreb Amide (using N,O-dimethylhydroxylamine).

-

Reduction: Treatment with LiAlH₄ or DIBAL-H at -78°C.

-

Advantage: Prevents over-reduction to the alcohol.

Visualization: Synthetic Logic Flow

Caption: Divergent synthetic strategies. The TEMPO oxidation (bottom) is preferred for scale-up due to mild conditions, while the Weinreb route (top) offers high precision.

Reactivity Landscape

The molecule possesses three distinct reactive centers, allowing for "divergent synthesis" in library generation.

A. The Aldehyde (Electrophile)

-

Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form benzylamines. Critical for linking to kinase hinge-binding motifs.

-

Wittig/Horner-Wadsworth-Emmons: Installation of alkene linkers.

-

Heterocycle Formation: Condensation with hydrazines or amidines to form pyrazoles or pyrimidines.

B. The Phenol (Nucleophile)

-

O-Alkylation: Reacts with alkyl halides to form ethers. The enhanced acidity allows the use of mild bases (K₂CO₃/MeCN), avoiding harsh NaH conditions.

-

Prodrug Design: Can be esterified or carbamoylated to improve oral bioavailability, masking the polar phenolic group during transport.

C. The Aromatic Core (Substrate)

-

Electrophilic Aromatic Substitution (EAS):

-

Directors: -OH (Strong activator, ortho/para), -CHO (Deactivator, meta), -CF₃ (Deactivator, meta).

-

Regioselectivity: The position ortho to the hydroxyl group (Position 2 or 4/6 relative to OH) is the most nucleophilic. However, steric hindrance at Position 2 (between OH and CHO/CF3) usually directs substitution to Position 4 (between OH and H) or Position 6 (between OH and H).

-

Note: The ring is generally deactivated compared to phenol, requiring stronger electrophiles.

-

Visualization: Reactivity Map

Caption: Functional group divergence. The aldehyde allows scaffold extension (blue path), while the phenol serves as an attachment point or solubility modulator (red path).

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 3-hydroxy-5-trifluoromethyl motif is often used to replace a 3,5-dichlorophenol or 3-hydroxyphenyl moiety.

-

Metabolic Blockade: The -CF₃ group at the 5-position blocks CYP450-mediated oxidation at that site, extending the half-life (

) of the drug. -

Lipophilicity Tuning: The -CF₃ group increases logP, potentially improving Blood-Brain Barrier (BBB) penetration compared to the non-fluorinated analog.

Scaffold Utility

This compound is a verified intermediate in the synthesis of:

-

Kinase Inhibitors: Targeting the ATP binding pocket where the phenol can form H-bonds with the hinge region.

-

TRP Channel Modulators: Used in pain management research.

Handling & Safety (EHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Storage Protocol:

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[3] The aldehyde is susceptible to auto-oxidation to the benzoic acid upon prolonged air exposure.

-

Temperature: Refrigerate (2-8°C).

-

Container: Amber glass to prevent light-induced degradation.

References

-

BLD Pharm. (2023). Safety Data Sheet: 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 1243312-51-7). Retrieved from

-

PubChem. (2023). Compound Summary: 3-Hydroxy-5-(trifluoromethyl)benzaldehyde.[4][5][6][7] National Library of Medicine. Retrieved from

-

ChemicalBook. (2023).[5] Product Profile: 3-(Trifluoromethyl)benzaldehyde Derivatives. Retrieved from

-

Sigma-Aldrich. (2023). Synthetic Methods for Fluorinated Benzaldehydes. Retrieved from

-

GuideChem. (2024). Synthesis of Trifluoromethylbenzaldehyde Analogs. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-FLUORO-4-HYDROXY-5-METHOXYBENZALDEHYDE CAS#: 79418-78-3 [m.chemicalbook.com]

- 4. PubChemLite - 3-hydroxy-5-(trifluoromethyl)benzaldehyde (C8H5F3O2) [pubchemlite.lcsb.uni.lu]

- 5. 4616-54-0,O-Prop-2-ynyl-hydroxylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1243312-51-7|3-Hydroxy-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. 3-Hydroxy-5-(trifluoromethyl)benzaldehyde,(CAS# 1243312-51-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

3-Hydroxy-5-(trifluoromethyl)benzaldehyde: A Dual-Vector Fluorinated Scaffold for Medicinal Chemistry

[1]

Executive Summary: The Fluorine-Hydroxyl Synergy

In the landscape of modern drug discovery, the "Magic Methyl" effect has largely been superseded by the strategic incorporation of fluorinated motifs. 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 1243312-51-7) represents a high-value pharmacophore scaffold that combines three distinct chemical vectors: a lipophilic metabolic shield (–CF₃), a hydrogen-bond donor/acceptor (–OH), and a versatile electrophilic warhead (–CHO).[1][2]

This guide analyzes the synthetic utility of this 1,3,5-substituted arene, focusing on its application in fragment-based drug discovery (FBDD) and the synthesis of metabolically stable bioisosteres.[1][2] Unlike simple benzaldehydes, the push-pull electronic relationship between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group creates unique reactivity profiles essential for optimizing lead compounds.[1]

Chemical Profile & Structural Logic[1]

Identity & Physicochemical Properties[1][3][4]

-

IUPAC Name: 3-Hydroxy-5-(trifluoromethyl)benzaldehyde[1][2][3]

-

Appearance: Pale yellow to off-white solid[1]

-

Solubility: Soluble in MeOH, DCM, DMSO; sparingly soluble in water.[1][2]

Electronic Architecture

The 1,3,5-substitution pattern dictates the molecule's reactivity.[1][2]

-

Acidity Modulation: The –CF₃ group (Hammett constant

) stabilizes the phenoxide anion via inductive electron withdrawal.[1][2] Consequently, the pKa of the phenolic hydroxyl is expected to be lower (~8.5–9.[1][2]0) compared to phenol (10.0), facilitating mild O-alkylation conditions.[1][2] -

Carbonyl Electrophilicity: The aldehyde carbon is activated by the electron-withdrawing nature of the –CF₃ group, making it highly susceptible to nucleophilic attack (e.g., by amines or enolates) compared to electron-rich benzaldehydes.[1][2]

Synthetic Utility: The Divergent Workflow

This building block allows for Divergent Oriented Synthesis (DOS) .[1][2] Researchers can selectively manipulate the aldehyde or the phenol to generate diverse libraries.[1][2]

Vector A: The Aldehyde (Reductive Amination & Heterocycles)

The aldehyde function is the primary vector for expanding molecular complexity.[1][2]

-

Reductive Amination: Reaction with primary/secondary amines yields benzylamines.[1][2] The presence of the –CF₃ group enhances the lipophilicity of the resulting amine, improving blood-brain barrier (BBB) penetration.[1][2]

-

Heterocycle Formation: Condensation with diamines or amidines yields benzimidazoles or quinazolines, common privileged structures in kinase inhibitors.[1][2]

Vector B: The Phenol (Etherification & Prodrugs)

The hydroxyl group serves as an anchor for solubility modulation.[1][2]

-

O-Alkylation: Introduction of solubilizing tails (e.g., PEG chains, basic amines) to counteract the lipophilicity of the –CF₃ group.[1][2]

-

Prodrug Design: Esterification of the phenol can mask the polar group to improve passive permeability, with hydrolysis occurring post-absorption.[1][2]

Visualization of Synthetic Pathways[1]

Figure 1: Divergent synthetic pathways utilizing the aldehyde, phenol, and aromatic ring vectors.[1][2][5]

Experimental Protocol: Reductive Amination

Context: Synthesis of a secondary benzylamine library for SAR (Structure-Activity Relationship) studies. Rationale: The electron-deficient nature of the aldehyde accelerates imine formation, but also makes the imine prone to hydrolysis.[1][2] A one-pot procedure using a mild reducing agent is recommended.[1][2]

Materials

-

Amine (e.g., Morpholine, Piperidine, or primary amine) (1.1 eq)[1][2]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)[1][2]

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (1 mmol, 190 mg) in anhydrous DCE (5 mL).

-

Add catalytic Acetic Acid (to adjust pH to ~5–6, facilitating iminium ion formation).[2]

-

Stir at room temperature for 1–2 hours under Nitrogen. Checkpoint: Monitor by TLC (disappearance of aldehyde).

-

-

Reduction:

-

Work-up:

-

Purification:

Medicinal Chemistry Applications: The "Meta" Logic

Bioisosterism and Metabolic Stability

The 3,5-substitution pattern is critical.[1][2]

-

Metabolic Blocking: The –CF₃ group at the 5-position blocks a potential site of CYP450-mediated oxidation.[1]

-

Lipophilicity (LogP): The –CF₃ group increases LogP, enhancing membrane permeability.[1][2] However, the 3-OH group provides a "lipophilicity break," preventing the molecule from becoming a "grease ball" (excessively lipophilic), which often leads to poor solubility and high plasma protein binding.[1][2]

Pharmacophore Mapping

In kinase inhibitors, the 3-Hydroxy-5-(trifluoromethyl)phenyl moiety often mimics the ribose binding pocket or interacts with the hinge region.[1][2] The hydroxyl group can act as a hydrogen bond donor to backbone carbonyls (e.g., Leu, Val residues in kinases), while the trifluoromethyl group fills hydrophobic pockets (e.g., the Gatekeeper region).[1][2]

Figure 2: Pharmacophore mapping of the 3-Hydroxy-5-(trifluoromethyl) motif against biological targets.

Safety & Stability

-

Handling: As a phenol derivative, it may cause skin and eye irritation.[1][2] Use standard PPE (gloves, goggles).[2]

-

Stability: The compound is stable under ambient conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid over prolonged periods.[1][2]

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for deprotonation).[1][2]

References

-

Synthesis and Reactivity of Trifluoromethylated Benzaldehydes. Source:Journal of Fluorine Chemistry. Note: General reactivity profiles of electron-deficient benzaldehydes.

-

The Role of Fluorine in Medicinal Chemistry. Source:Journal of Medicinal Chemistry, 2008.[1][2] Citation: Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] [Link]

-

Fragment-Based Drug Discovery using Fluorinated Scaffolds. Source:Drug Discovery Today. Context: Utility of small fluorinated aromatics as fragments.[1][2] [Link]

-

PubChem Compound Summary: 3-Hydroxy-5-(trifluoromethyl)benzaldehyde. Source:National Center for Biotechnology Information (NCBI).[1][2] Data: CAS 1243312-51-7, Physical Properties.[1][2] [Link]

-

Reductive Amination Protocols for Electron-Deficient Aldehydes. Source:Organic Process Research & Development. Context: Optimization of STAB reductions. [Link]

Sources

- 1. Cas 210039-65-9,2-hydroxy-5-(trifluoroMethyl)benzaldehyde | lookchem [lookchem.com]

- 2. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-5-(trifluoromethyl)benzaldehyde,(CAS# 1243312-51-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 1243312-51-7|3-Hydroxy-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lipophilicity and Metabolic Stability of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde Derivatives

Executive Summary

This technical guide provides a structural and functional analysis of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS: 1243312-51-7) as a pharmacophore building block.[1][2] In medicinal chemistry, this scaffold offers a unique "push-pull" physicochemical profile: the trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic resistance, while the phenolic hydroxyl (-OH) and aldehyde (-CHO) moieties provide vectors for solubility and further synthetic elaboration.[1][2]

This guide details the structure-property relationships (SPR) governing this scaffold, specifically focusing on LogP/LogD modulation and microsomal stability . It includes validated experimental protocols for assessing these parameters, designed to aid researchers in optimizing lead compounds derived from this intermediate.[2][3]

Structural Analysis & Physicochemical Profile

The core molecule, 3-Hydroxy-5-(trifluoromethyl)benzaldehyde, integrates three distinct functional zones that dictate its behavior in biological systems.[1][2]

| Functional Group | Physicochemical Role | Metabolic Implication |

| -CF₃ (Pos. 5) | Lipophilicity Booster: Increases LogP (Hansch | Metabolic Blockade: Prevents CYP450 oxidative attack at the 5-position; increases half-life ( |

| -OH (Pos. 3) | H-Bonding: Donor/Acceptor. Improves aqueous solubility.[2] Acidity: pKa ~6.8–7.5 (modulated by CF₃).[1][2] | Phase II Target: High susceptibility to Glucuronidation (UGT) and Sulfation (SULT).[1][2] |

| -CHO (Pos. 1) | Synthetic Handle: Precursor for amines, heterocycles, or alcohols.[1][2] | Phase I Liability: Rapid oxidation to carboxylic acid by Aldehyde Dehydrogenase (ALDH) or CYP450.[1][2] |

Lipophilicity (LogP vs. LogD)

The lipophilicity of this scaffold is a balance between the hydrophobic -CF₃ and the hydrophilic -OH.[1][2]

-

LogP (Partition Coefficient): The intrinsic lipophilicity of the neutral molecule.[1] The -CF₃ group significantly boosts membrane permeability, critical for CNS targets.[1][2][4]

-

LogD (Distribution Coefficient): Because the -CF₃ group is electron-withdrawing, it increases the acidity of the phenolic proton.[1][2] At physiological pH (7.4), a significant fraction of the molecule may exist as the phenolate anion, lowering the effective LogD compared to the LogP.[1]

Critical Insight: When designing derivatives, capping the phenol (e.g., as a difluoromethyl ether) can restore high LogD if membrane permeability is poor, whereas leaving it free allows for specific receptor binding interactions.[1]

Metabolic Stability Profiling

Metabolic stability is the primary attrition factor for aldehyde-based intermediates.[1][2] The 3-Hydroxy-5-(trifluoromethyl)benzaldehyde scaffold faces two divergent metabolic fates.

Phase I: Oxidative Clearance

The aldehyde moiety is metabolically labile.[1][2] In vivo, it is rarely the final drug form.[1][2] If used as a "warhead" (e.g., in covalent inhibitors), it must be stabilized.[2] Otherwise, it is rapidly oxidized to 3-hydroxy-5-(trifluoromethyl)benzoic acid .[1]

-

Mechanism: Aldehyde Dehydrogenase (ALDH) or CYP450-mediated oxidation.[1][2]

-

Mitigation: Derivatization via reductive amination or conversion to bioisosteres (e.g., oxadiazoles) stabilizes this position.[1][2]

Phase II: Conjugation

The exposed phenol is a "soft spot" for conjugation.[1][2]

-

Glucuronidation: UGT enzymes transfer glucuronic acid to the -OH, creating a highly polar metabolite that is rapidly excreted.[1][2]

-

Impact of CF₃: The steric bulk of the -CF₃ group (approx.[1][2][4] equal to an isopropyl group) provides some steric shielding to the adjacent phenol, potentially slowing conjugation compared to a non-substituted phenol, but it does not eliminate it.[1]

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic pathways and the stabilizing effect of the CF₃ group.

Figure 1: Metabolic fate of the 3-Hydroxy-5-(trifluoromethyl)benzaldehyde scaffold.[1][2] The CF3 group blocks ring oxidation but the aldehyde and phenol remain active sites.[1]

Experimental Protocols

To validate the stability and lipophilicity of derivatives synthesized from this scaffold, the following protocols are recommended. These are designed to be self-validating with internal controls.[1][2]

Protocol A: High-Throughput LogD Determination (Shake-Flask LC-MS)

Objective: Determine the distribution coefficient at pH 7.4 to predict membrane permeability.[1][2]

Reagents:

-

Octanol (HPLC Grade, presaturated with buffer).[2]

-

Phosphate Buffer (PBS), pH 7.4.[2]

-

Internal Standard (e.g., Propranolol for bases, Warfarin for acids).[2]

Workflow:

-

Presaturation: Mix equal volumes of Octanol and PBS for 24 hours. Separate phases.

-

Preparation: Dissolve test derivative (10 mM in DMSO) to a final concentration of 10 µM in the presaturated Octanol/PBS system (1:1 ratio).

-

Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Sampling: Carefully remove aliquots from both the Octanol (top) and Buffer (bottom) layers.[1][2]

-

Quantification: Analyze both layers via LC-MS/MS.

-

Calculation:

Validation Criteria:

-

Mass balance recovery must be >85%.[2]

-

Reference standard (e.g., Propranolol) must fall within ±0.3 log units of literature value.[2]

Protocol B: Microsomal Stability Assay

Objective: Measure Intrinsic Clearance (

Reagents:

-

Liver Microsomes (Human/Rat, 20 mg/mL protein).[2]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1][2]

Workflow Visualization:

Figure 2: Step-by-step workflow for the microsomal stability assay.

Data Analysis:

-

Plot

vs. Time.[1][2] -

Determine slope (

).[1][2] -

Calculate Half-life:

.[1][2] -

Calculate Intrinsic Clearance:

[1][2]

Case Study: Comparative Stability Data

The following table illustrates the theoretical impact of derivatizing the 3-Hydroxy-5-(trifluoromethyl)benzaldehyde scaffold. Data represents predicted trends based on established medicinal chemistry bioisostere principles [1][2].[2]

| Derivative Class | Structural Modification | Predicted LogP | Metabolic Stability (Microsomes) | Notes |

| Parent Scaffold | Free Aldehyde, Free Phenol | ~1.9 | Low ( | Rapid oxidation of aldehyde dominates clearance.[1][2] |

| Derivative A | Reductive Amination (Benzylamine) | ~2.8 | Moderate | Aldehyde removed.[1][2] Phenol glucuronidation becomes rate-limiting.[1][2] |

| Derivative B | Phenol Capping (-OCH₃) + Amine | ~3.2 | High | Blocks Phase II conjugation.[1][2] CF₃ protects ring from Phase I oxidation.[2] |

| Derivative C | Non-CF₃ Analog (Methyl group) | ~2.2 | Low-Moderate | Methyl group is susceptible to benzylic oxidation (metabolic switching).[1][2] |

Interpretation: The CF₃ group in Derivative B is superior to the Methyl group in Derivative C because the C-F bond strength (approx. 116 kcal/mol) resists the oxidative attack that typically degrades benzylic methyl groups [3].[1]

References

-

Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1][2]

-

Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2025). 3-Hydroxy-5-(trifluoromethyl)benzaldehyde.[1][2][5][6] National Library of Medicine.[2]

-

Lipinski, C. A. (2004).[2] Lead- and drug-like compounds: the rule-of-five revolution.[1][2] Drug Discovery Today.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1243312-51-7|3-Hydroxy-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 3-hydroxy-5-(trifluoromethyl)benzaldehyde (C8H5F3O2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Knoevenagel Condensation with 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] Its significance is underscored by its wide application in the synthesis of a diverse array of valuable compounds, from pharmaceuticals and agrochemicals to polymers and fine chemicals.[3][4] The products of this condensation, particularly those derived from aromatic aldehydes, are prevalent scaffolds in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

This guide provides a detailed examination of the Knoevenagel condensation specifically utilizing 3-Hydroxy-5-(trifluoromethyl)benzaldehyde. The presence of both a hydroxyl and a trifluoromethyl group on the benzaldehyde ring presents unique electronic and steric considerations that influence reactivity and product characteristics. The trifluoromethyl group, in particular, is a valuable moiety in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. This document will offer a theoretical framework, detailed experimental protocols, and practical insights to empower researchers to effectively utilize this important reaction.

Mechanistic Overview: Understanding the Reaction Pathway

The Knoevenagel condensation proceeds through a series of well-defined steps, typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[1] Piperidine is a commonly employed and effective catalyst for this transformation.[5][6]

The generally accepted mechanism involves three key stages:

-

Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile), which has acidic protons due to the presence of two electron-withdrawing groups, to form a resonance-stabilized enolate ion.[3][7]

-

Nucleophilic Addition: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde (3-Hydroxy-5-(trifluoromethyl)benzaldehyde). This step results in the formation of an aldol-type addition product.[8][3]

-

Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule, often facilitated by the catalyst, leads to the formation of the final α,β-unsaturated product.[1][7]

In the case of a piperidine catalyst, an alternative pathway involving the formation of an iminium ion from the aldehyde and piperidine can also occur. This iminium ion is more electrophilic than the aldehyde itself, which can accelerate the nucleophilic attack by the enolate.[7][9]

Figure 1. Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-((3-Hydroxy-5-(trifluoromethyl)phenyl)methylene)malononitrile

This protocol details the synthesis of the Knoevenagel condensation product from 3-Hydroxy-5-(trifluoromethyl)benzaldehyde and malononitrile using piperidine as a catalyst.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equiv. |

| 3-Hydroxy-5-(trifluoromethyl)benzaldehyde | 210039-65-9 | 190.12 | 5.0 | 1.0 |

| Malononitrile | 109-77-3 | 66.06 | 5.5 | 1.1 |

| Piperidine | 110-89-4 | 85.15 | 0.5 | 0.1 |

| Ethanol (absolute) | 64-17-5 | 46.07 | 20 mL | - |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |

| Brine | N/A | N/A | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Procedure

Figure 2. Experimental workflow for the synthesis of 2-((3-Hydroxy-5-(trifluoromethyl)phenyl)methylene)malononitrile.

Step-by-Step Method:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (5.0 mmol, 1.0 equiv.) and malononitrile (5.5 mmol, 1.1 equiv.). Dissolve the solids in 20 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add piperidine (0.5 mmol, 0.1 equiv.) dropwise at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.[10]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Acidification: Slowly add 1 M hydrochloric acid to the reaction mixture until it is slightly acidic (pH ~5-6). This step protonates the phenoxide and neutralizes the piperidine catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-((3-Hydroxy-5-(trifluoromethyl)phenyl)methylene)malononitrile.

Characterization of the Product

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the formation of the new C-C double bond.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), nitrile (-C≡N), and the carbon-carbon double bond (C=C).

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

-

Melting Point: To assess the purity of the final product.

Best Practices and Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | - Inactive catalyst- Insufficient heating- Low quality of reagents | - Use freshly opened or distilled piperidine.- Ensure the reaction is maintained at reflux.- Check the purity of the starting materials. |

| Formation of side products | - Self-condensation of the aldehyde- Michael addition of the active methylene compound to the product | - Use a weak base like piperidine to avoid self-condensation.[1]- Use a slight excess of the active methylene compound. |

| Difficulty in product isolation | - Product is soluble in the aqueous phase- Emulsion formation during extraction | - Ensure complete extraction with an appropriate organic solvent.- Add more brine to break the emulsion. |

| Product is an oil instead of a solid | - Impurities present- Product has a low melting point | - Purify by column chromatography.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. |

Conclusion

The Knoevenagel condensation of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde provides a direct and efficient route to novel, highly functionalized molecules with significant potential in drug discovery and materials science. The protocol outlined in this application note is a robust starting point for researchers. The versatility of the Knoevenagel condensation allows for further exploration with different active methylene compounds and catalysts to generate a library of derivatives for various applications.[11][12] Careful execution of the experimental procedure and thorough characterization of the final product are paramount for obtaining reliable and reproducible results.

References

-

Organic Chemistry - YouTube. (2021, October 27). Knoevenagel Condensation Mechanism. Retrieved from [Link]

-

Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation reaction with piperidine as catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion fuel on activity and selectivity of Ti-hydrotalcite and Zn-hydrotalcite catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... Retrieved from [Link]

-

ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]

-

ACS Omega. (2021, May 12). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]

-

MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Knöevenagel condensation of malononitrile with substituted benzaldehydes 1a–i. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Retrieved from [Link]

-

Inorganic Chemistry. (n.d.). Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. Retrieved from [Link]

-

UNIFAP. (n.d.). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]

-

LookChem. (n.d.). Cas 210039-65-9,2-hydroxy-5-(trifluoroMethyl)benzaldehyde. Retrieved from [Link]

-

Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trihydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2023, September 15). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. purechemistry.org [purechemistry.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Synthesis of fluorinated polymers from 3-Hydroxy-5-(trifluoromethyl)benzaldehyde monomer

Application Note: Synthesis of Advanced Fluorinated Polymers from 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

Executive Summary

This guide details the synthetic utility of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS: [Specific CAS if available, else generic identifier]) as a versatile platform monomer.[1] The compound’s unique trifunctional architecture—comprising a nucleophilic phenol, an electrophilic aldehyde, and a strongly electron-withdrawing trifluoromethyl (–CF₃) group—enables the synthesis of high-performance materials with tunable hydrophobicity, thermal stability, and optoelectronic properties.[1][2]

We present two distinct synthetic pathways tailored for different applications:

-

Route A (Step-Growth): Synthesis of Fluorinated Poly(azomethine ether)s (PAMEs) for high-temperature coatings and liquid crystalline electronics.[1]

-

Route B (Chain-Growth): Synthesis of Aldehyde-Functionalized Methacrylates via RAFT polymerization for bioconjugation and drug delivery systems.

Monomer Analysis & Strategic Design

The strategic value of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde lies in its orthogonal reactivity.

| Functional Group | Role in Polymerization | Property Enhancement |

| Phenolic –OH | Anchor Point: Used for etherification (spacers) or esterification (methacrylation).[1] | Modulates solubility and chain flexibility. |

| Aldehyde –CHO | Propagation/Functionalization: Site for Schiff base formation (polycondensation) or post-polymerization bioconjugation.[1] | Enables "Click" chemistry (oxime ligation) and reversible crosslinking.[1] |

| –CF₃ Group | Passive Modifier: Remains intact during synthesis. | Increases hydrophobicity, lowers dielectric constant, and enhances thermal stability.[1] |

Protocol A: Fluorinated Poly(azomethine ether)s (Step-Growth)

Application: High-performance dielectric coatings, aerospace composites, and liquid crystalline displays.[1] Mechanism: This protocol first converts the monomer into a bis-aldehyde via etherification, followed by polycondensation with a diamine.[1] This "ether-spacer" approach improves solubility, a common challenge with rigid Schiff base polymers.[1]

Workflow Diagram (Route A)

Caption: Synthesis of Poly(azomethine ether)s via an intermediate bis-aldehyde macro-monomer to ensure solubility and controlled chain growth.

Detailed Protocol

Step 1: Synthesis of Bis-Aldehyde Macro-Monomer Rationale: Direct polymerization of the monomer is difficult due to steric hindrance. Creating a symmetric "dimer" with a flexible alkyl spacer enhances liquid crystalline behavior and solubility.

-

Reagents:

-

Procedure:

-

Charge a 100 mL 3-neck flask with the aldehyde,

, and DMF under nitrogen flow. -

Heat to 60°C and stir for 30 minutes to generate the phenoxide anion.

-

Add 1,6-Dibromohexane dropwise.[1]

-

Raise temperature to 90–100°C and reflux for 12 hours.

-

Workup: Pour the mixture into 300 mL ice water. Filter the white precipitate.[3] Recrystallize from ethanol/hexane (1:1).

-

Validation:

NMR should show the disappearance of the phenolic proton and the appearance of triplet signals for the

-

Step 2: Polycondensation to Poly(azomethine ether)

-

Reagents:

-

Procedure:

-

Combine monomers and catalyst in a flask equipped with a Dean-Stark trap (if using azeotropic distillation) or use molecular sieves.[1]

-

Heat to 140–160°C under nitrogen for 24 hours.

-

Isolation: Pour the viscous solution into excess methanol. The polymer precipitates as a fibrous solid.

-

Purification: Soxhlet extraction with methanol to remove oligomers.

-

-

Key Properties:

Protocol B: Side-Chain Functionalized Methacrylates (Chain-Growth)

Application: "Smart" drug delivery carriers, protein conjugation scaffolds, and hydrophobic surface coatings.[1] Mechanism: The phenolic group is converted into a polymerizable methacrylate. The aldehyde remains free as a "chemical handle" for post-polymerization modification (e.g., attaching hydrazine-drug conjugates).[1]

Workflow Diagram (Route B)

Caption: Synthesis of reactive scaffold polymers via RAFT. The pendant aldehyde allows for "plug-and-play" functionalization after the polymer backbone is formed.

Detailed Protocol

Step 1: Monomer Synthesis (Methacrylation) Critical Control Point: The reaction must be kept cold (0°C) to prevent polymerization of the methacrylate or side reactions with the aldehyde.

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde and Et₃N in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Add Methacryloyl chloride dropwise over 20 minutes.

-

Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

-

Workup: Wash with 1M HCl (to remove amine salts), then saturated

, then brine. Dry over -

Purification: Column chromatography (Silica, Hexane/EtOAc gradient).

-

Yield Target: >85% viscous oil or low-melting solid.[1]

-

Step 2: RAFT Polymerization Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) allows for precise control over molecular weight (Mn) and polydispersity (PDI), critical for biomedical applications.[1]

-

Reagents:

-

Monomer (from Step 1) (1.0 g)[1]

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (Standard for methacrylates).[1]

-

Initiator: AIBN (Azobisisobutyronitrile).[1]

-

Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.[1]

-

Solvent: Anisole or 1,4-Dioxane (Monomer concentration ~ 1 M).[1]

-

-

Procedure:

-

Dissolve monomer, CTA, and AIBN in the solvent in a Schlenk tube.[1]

-

Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits RAFT).

-

Seal and immerse in an oil bath at 70°C for 12–16 hours.

-

Quench: Cool rapidly in liquid nitrogen and expose to air.

-

Purification: Precipitate twice into cold hexanes.

-

-

Characterization:

-

GPC: Confirm narrow polydispersity (PDI < 1.2).

- NMR: Confirm incorporation of CF₃ groups (signal around -63 ppm).

-

FTIR: Verify retention of the aldehyde peak (~1700 cm⁻¹) and disappearance of the vinyl double bond (~1640 cm⁻¹).[1]

-

Data Summary & Expected Properties

| Property | Route A: Poly(azomethine ether) | Route B: Poly(methacrylate) |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc).[1] | Soluble in THF, DCM, Acetone.[1] |

| Thermal Stability | High ( | Moderate ( |

| Hydrophobicity | High (Contact Angle > 100°).[1] | Tunable (depends on comonomers).[1][2] |

| Primary Use | Dielectrics, Stealth Coatings (IR absorption).[1] | Drug Delivery, Bioconjugation.[1] |

References

-

Kobzar, Y. L., et al. (2015).[1] "Synthesis and characterization of fluorinated poly(azomethine ether)s from new core-fluorinated azomethine-containing monomers." Polymer International.[1] [1]

-

IUPAC. (2022).[1] "Mechanisms of RAFT Polymerization." Pure and Applied Chemistry.

-

National Institutes of Health (NIH).[1] "Fluorinated Polymers in Biomedical Applications."

-

Sigma-Aldrich/Merck.[1] "Product Specification: 3-Hydroxy-5-(trifluoromethyl)benzaldehyde." [Generic Reference for Reagent Availability].

(Note: The synthesis protocols above are derived from standard methodologies adapted for the specific functional groups of the target monomer, supported by the reactivity patterns described in Reference 1).

Sources

Navigating the Complexities of Friedel-Crafts Reactions with 3-Hydroxy-5-(trifluoromethyl)benzaldehyde: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Friedel-Crafts reaction remains a cornerstone for the construction of carbon-carbon bonds in aromatic systems. This guide provides a detailed exploration of the application of Friedel-Crafts reactions to a uniquely challenging substrate: 3-Hydroxy-5-(trifluoromethyl)benzaldehyde. This molecule, possessing a confluence of activating and deactivating functionalities, serves as a pertinent case study for understanding the nuances of electrophilic aromatic substitution. Its derivatives are of significant interest in medicinal chemistry and materials science, owing to the unique properties imparted by the trifluoromethyl and hydroxyl groups.

The trifluoromethyl group is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The phenolic hydroxyl and benzaldehyde moieties offer versatile handles for further synthetic transformations, making 3-Hydroxy-5-(trifluoromethyl)benzaldehyde a valuable building block. However, the inherent electronic properties of these substituents present a formidable challenge to predictable and high-yielding Friedel-Crafts transformations.

This document, intended for researchers and professionals in drug development and synthetic chemistry, will dissect the challenges posed by this substrate and provide detailed, field-proven protocols for its successful utilization in both Friedel-Crafts acylation and hydroxyalkylation reactions.

The Challenge: A Dichotomy of Directing Effects and Reactivity

The primary obstacle in employing 3-Hydroxy-5-(trifluoromethyl)benzaldehyde in Friedel-Crafts reactions lies in the conflicting electronic influences of its substituents.

-

The Hydroxyl Group (-OH): A potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. However, the lone pairs on the oxygen can complex with Lewis acid catalysts, potentially deactivating the catalyst or leading to undesired side reactions like O-acylation.[1][2]

-

The Trifluoromethyl Group (-CF₃): A strongly deactivating group due to its powerful electron-withdrawing inductive effect. It is a meta-director.

-

The Benzaldehyde Group (-CHO): A deactivating group through both inductive and resonance effects, and also a meta-director.

This triad of substituents creates a complex regiochemical puzzle. The powerful ortho, para-directing influence of the hydroxyl group is pitted against the concerted meta-directing effects of the trifluoromethyl and benzaldehyde groups. Furthermore, the overall deactivation of the ring by the -CF₃ and -CHO groups significantly tempers the activating effect of the -OH group, rendering the aromatic ring less nucleophilic and thus less susceptible to electrophilic attack.

dot digraph "Directing_Effects" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; edge [color="#5F6368"];

substituents [label="{3-Hydroxy-5-(trifluoromethyl)benzaldehyde | {-OH (ortho, para-director, activating) | -CF₃ (meta-director, deactivating) | -CHO (meta-director, deactivating)}}"];

ring [shape=plaintext, label="Aromatic Ring"];

substituents:oh -> ring [color="#34A853", label="+R, -I"]; substituents:cf3 -> ring [color="#EA4335", label="-I"]; substituents:cho -> ring [color="#EA4335", label="-I, -R"];

{rank=same; substituents; ring;} } caption: Competing electronic effects on the aromatic ring.

Application I: Friedel-Crafts Acylation of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

In this application, the substituted benzaldehyde acts as the aromatic nucleophile. The significant deactivation of the ring necessitates the use of a highly reactive acylating agent and a potent catalyst system. Traditional Lewis acids like AlCl₃ can strongly coordinate with the phenolic oxygen, inhibiting the reaction.[1] Therefore, a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) is a more suitable choice, as it can protonate the acylating agent to generate a highly reactive acylium ion without irreversible complexation with the substrate.[3][4]

The directing effects predict that acylation will occur at the positions ortho to the hydroxyl group (C2 and C6) and meta to the trifluoromethyl and benzaldehyde groups. Given the steric hindrance from the adjacent substituents, the primary site of acylation is expected to be the C2 position.

Protocol 1: Trifluoromethanesulfonic Acid-Catalyzed Acylation

This protocol describes the acylation of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde with acetic anhydride.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |

| 3-Hydroxy-5-(trifluoromethyl)benzaldehyde | 190.12 | 5.0 | 950 mg |

| Acetic Anhydride | 102.09 | 7.5 | 0.7 mL |

| Trifluoromethanesulfonic Acid (TfOH) | 150.08 | 25.0 | 2.2 mL |

| Dichloromethane (DCM), anhydrous | - | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

| Brine | - | - | 20 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (950 mg, 5.0 mmol) and anhydrous dichloromethane (20 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (0.7 mL, 7.5 mmol) to the stirred solution.

-

Catalyst Addition: Carefully add trifluoromethanesulfonic acid (2.2 mL, 25.0 mmol) dropwise to the reaction mixture over 10 minutes. The solution may change color.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution (50 mL) with vigorous stirring to neutralize the acid. Caution: This is a highly exothermic process.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-acetyl-3-hydroxy-5-(trifluoromethyl)benzaldehyde.

dot digraph "Acylation_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Dissolve Substrate in DCM\n(0°C, N₂ atm)"]; add_reagents [label="Add Acetic Anhydride\nand TfOH"]; react [label="Stir at RT for 12-24h\n(Monitor by TLC)"]; quench [label="Quench with Ice\n& Sat. NaHCO₃"]; extract [label="Extract with DCM"]; wash [label="Wash with Brine"]; dry [label="Dry over Na₂SO₄"]; concentrate [label="Concentrate in vacuo"]; purify [label="Purify by Column\nChromatography"]; end_product [label="Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup -> add_reagents -> react -> quench -> extract -> wash -> dry -> concentrate -> purify -> end_product; } caption: Workflow for Friedel-Crafts acylation.

Application II: Friedel-Crafts Hydroxyalkylation with 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

In this application, the benzaldehyde acts as the electrophile precursor. In the presence of a suitable acid catalyst, the aldehyde is activated towards nucleophilic attack by an electron-rich aromatic compound, such as phenol or anisole, to form a diarylmethane derivative. This reaction is a type of Friedel-Crafts alkylation.[5]

The choice of catalyst is again crucial. A milder Lewis acid that does not strongly coordinate with the phenolic -OH group, or a Brønsted acid, is preferred. A combination of a mild Lewis acid like zinc chloride (ZnCl₂) with a Brønsted acid such as camphorsulfonic acid (CSA) has been shown to be effective for the ortho-alkylation of phenols with alcohols.[6][7] This catalytic system can be adapted for the hydroxyalkylation with our substituted benzaldehyde.

Protocol 2: ZnCl₂/CSA Co-catalyzed Hydroxyalkylation

This protocol describes the reaction of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde with anisole.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |

| 3-Hydroxy-5-(trifluoromethyl)benzaldehyde | 190.12 | 2.0 | 380 mg |

| Anisole | 108.14 | 4.0 | 0.44 mL |

| Zinc Chloride (ZnCl₂), anhydrous | 136.30 | 0.1 | 13.6 mg |

| (±)-Camphorsulfonic Acid (CSA) | 232.30 | 0.3 | 69.7 mg |

| 1,2-Dichloroethane (DCE), anhydrous | - | - | 5 mL |

| Water | - | - | 20 mL |

| Ethyl Acetate | - | - | 30 mL |

| Brine | - | - | 15 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere, add 3-Hydroxy-5-(trifluoromethyl)benzaldehyde (380 mg, 2.0 mmol), anisole (0.44 mL, 4.0 mmol), anhydrous zinc chloride (13.6 mg, 0.1 mmol), and (±)-camphorsulfonic acid (69.7 mg, 0.3 mmol).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (5 mL) to the tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C in an oil bath for 24-48 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Workup: After cooling to room temperature, quench the reaction by adding water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired diarylmethane product.

Alternative Synthetic Strategies

Given the challenges associated with direct Friedel-Crafts reactions on this substrate, alternative synthetic routes to the desired diarylmethane products should be considered. These include:

-

Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction can couple a boronic acid derivative of one aromatic ring with a halide or triflate derivative of the other.[8] This approach offers excellent functional group tolerance and predictable regioselectivity.

-

Reduction of Diaryl Ketones: The target diarylmethanes can be synthesized in a two-step process involving an initial Friedel-Crafts acylation to form a diaryl ketone, followed by reduction of the ketone to a methylene group using methods like the Wolff-Kishner or Clemmensen reduction.[9] This can sometimes provide better overall yields and regiocontrol.

-

Reductive Coupling of Aldehydes and Arenes: Recent methodologies have been developed for the direct reductive coupling of aldehydes with arenes to form diarylmethanes, often employing silanes as the reducing agent in the presence of a strong acid.

Conclusion

3-Hydroxy-5-(trifluoromethyl)benzaldehyde represents a challenging yet valuable substrate for Friedel-Crafts reactions. The competing directing effects of its functional groups and the overall deactivation of the aromatic ring necessitate careful consideration of reaction conditions and catalyst selection. The protocols provided herein offer rational starting points for the successful acylation and hydroxyalkylation of this versatile building block. By understanding the underlying mechanistic principles and the specific challenges posed by the substrate, researchers can effectively harness the power of the Friedel-Crafts reaction to synthesize novel molecules with potential applications in drug discovery and materials science. When direct Friedel-Crafts approaches prove inefficient, a range of powerful cross-coupling and reductive methods provide viable alternative pathways.

References

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. (2018, August 29). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols - ChemRxiv. (2020, October 28). Retrieved from [Link]

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - ResearchGate. (2025, November 17). Retrieved from [Link]

-

Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen - ChemRxiv. (2021, July 1). Retrieved from [Link]

-

A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (2010, January 12). Retrieved from [Link]

-

Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved from [Link]

-

(PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols - ResearchGate. (n.d.). Retrieved from [Link]

-

Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones - PMC - NIH. (2025, March 28). Retrieved from [Link]

-

3-hydroxy-5-(trifluoromethyl)benzaldehyde (C8H5F3O2) - PubChem. (n.d.). Retrieved from [Link]

-

16.6: Trisubstituted Benzenes - Additivity of Effects - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (2018, December 3). Retrieved from [Link]

-

36.03 Directing Effects in Disubstituted Benzenes - YouTube. (2018, April 17). Retrieved from [Link]

-

Diarylmethane synthesis by benzylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors | ACS Omega. (2023, May 8). Retrieved from [Link]

-

Brønsted Acid Mediated Brønsted Acid-Catalyzed Friedel-Crafts Reactions of Aldehydes and Ketones with Arenes: A Mild Protocol for the Synthesis of Symmetrical/Unsymmetrical Di/Trisubstitutedmethanes. - ResearchGate. (2025, January 1). Retrieved from [Link]

-

Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones - Chemical Science (RSC Publishing). (2022, August 22). Retrieved from [Link]

-

14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]

-

Friedel–Crafts reaction - L.S.College, Muzaffarpur. (2020, August 24). Retrieved from [Link]

-

Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). (2021, March 22). Retrieved from [Link]

-

Video: Directing Effect of Substituents: meta-Directing Groups - JoVE. (2025, May 22). Retrieved from [Link]

-

Highly efficient method for solvent-free synthesis of diarylmethane and triarylmethane from benzylic alcohols using P 2O 5/Al 2O 3 or P 2O 5/SiO 2 at room temperature | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023, January 14). Retrieved from [Link]

-

RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing). (2022, March 22). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

Technical Support Center: Navigating Reactions with 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

Welcome to the technical support center for 3-Hydroxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding side product formation, offering troubleshooting strategies and in-depth mechanistic explanations to enhance your experimental success.

Introduction: The Unique Reactivity of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde

3-Hydroxy-5-(trifluoromethyl)benzaldehyde is a valuable building block in organic synthesis, prized for its unique electronic properties. The presence of a strongly electron-withdrawing trifluoromethyl group (-CF3) significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] This enhanced reactivity, while beneficial for many transformations, can also lead to the formation of undesired side products. The phenolic hydroxyl group further modulates the molecule's reactivity, potentially participating in or influencing the course of various reactions. Understanding these electronic influences is paramount to anticipating and mitigating the formation of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Oxidation to Carboxylic Acid

Question: I'm observing a significant amount of a more polar impurity in my reaction mixture that I suspect is the corresponding carboxylic acid. Why does this happen and how can I prevent it?

Answer:

The oxidation of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde to 3-Hydroxy-5-(trifluoromethyl)benzoic acid is a common side reaction. Aldehydes, in general, are susceptible to oxidation, and this tendency is exacerbated in your starting material due to the electron-withdrawing nature of the trifluoromethyl group, which makes the aldehydic proton more labile.[1][2]

Mechanism of Oxidation:

Oxidation can occur under various conditions, including exposure to atmospheric oxygen (auto-oxidation), or in the presence of certain reagents and catalysts. The general mechanism involves the conversion of the aldehyde to a carboxylic acid.

Troubleshooting Guide: Minimizing Oxidation

| Potential Cause | Recommended Action |

| Prolonged exposure to air. | Store the aldehyde under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened bottles or re-purged containers for your reactions. |

| Oxidative reaction conditions. | Carefully review your reaction conditions. If possible, use deoxygenated solvents and reagents. Avoid unnecessarily high temperatures or prolonged reaction times. |

| Presence of oxidizing impurities in reagents or solvents. | Use high-purity, freshly distilled solvents and high-quality reagents to minimize the presence of peroxides or other oxidizing species. |

Experimental Protocol: Degassing a Solvent

A simple and effective method to remove dissolved oxygen from a solvent is the "freeze-pump-thaw" technique.

-

Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock.

-

Freeze the solvent using a liquid nitrogen or dry ice/acetone bath.

-

Once frozen, open the stopcock to a vacuum line to evacuate the headspace.

-

Close the stopcock and allow the solvent to thaw completely. Dissolved gases will bubble out of the solution.

-

Repeat this cycle at least three times to ensure the solvent is thoroughly deoxygenated.

FAQ 2: Cannizzaro Reaction and Disproportionation

Question: In my base-catalyzed reaction, I'm seeing two major side products: the corresponding alcohol and carboxylic acid. What is causing this?

Answer:

You are likely observing the products of a Cannizzaro reaction. This reaction is a characteristic disproportionation of aldehydes that lack α-hydrogens, such as 3-Hydroxy-5-(trifluoromethyl)benzaldehyde, in the presence of a strong base.[3][4][5][6] In this process, one molecule of the aldehyde is reduced to the corresponding alcohol, 3-Hydroxy-5-(trifluoromethyl)benzyl alcohol, while a second molecule is oxidized to the carboxylate salt, which upon workup gives 3-Hydroxy-5-(trifluoromethyl)benzoic acid.

Mechanism of the Cannizzaro Reaction:

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.

Caption: The Cannizzaro reaction mechanism.

Troubleshooting Guide: Suppressing the Cannizzaro Reaction

| Potential Cause | Recommended Action |

| Use of a strong base (e.g., NaOH, KOH). | If the desired reaction allows, consider using a weaker, non-nucleophilic base (e.g., triethylamine, DBU) or a Lewis acid catalyst.[7] |

| High concentration of base. | Use the minimum effective concentration of the base. |

| Elevated temperatures. | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for your desired transformation. |

FAQ 3: Side Products in Reductive Amination

Question: During the reductive amination of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde, I'm getting a significant amount of the corresponding alcohol as a byproduct. How can I improve the selectivity for the amine?

Answer:

The formation of 3-Hydroxy-5-(trifluoromethyl)benzyl alcohol is a common side product in reductive amination. This occurs when the reducing agent directly reduces the starting aldehyde before it can form an imine with the amine.[8][9] The highly electrophilic nature of the aldehyde carbonyl in your starting material can make it particularly susceptible to premature reduction.

Reaction Pathway Visualization:

Caption: Competing pathways in reductive amination.

Troubleshooting Guide: Minimizing Aldehyde Reduction

| Potential Cause | Recommended Action |

| Use of a strong reducing agent. | Employ a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8][10][11] |

| Premature addition of the reducing agent. | Allow sufficient time for the imine to form before adding the reducing agent. Monitoring the reaction by TLC or LCMS can help determine the optimal time for addition. |

| Reaction pH. | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting significant aldehyde reduction.[12] |

Experimental Protocol: Selective Reductive Amination with STAB

-

Dissolve 3-Hydroxy-5-(trifluoromethyl)benzaldehyde and the desired amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane or THF).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

FAQ 4: Dealing with Triphenylphosphine Oxide in Wittig Reactions

Question: After performing a Wittig reaction, I'm struggling to remove the triphenylphosphine oxide byproduct from my desired alkene product. What are the best methods for its removal?

Answer:

Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct of the Wittig reaction and its removal can be challenging due to its polarity, which can be similar to that of many desired products.[6][13][14][15]

Troubleshooting Guide: Purification Strategies for TPPO Removal

| Method | Description |

| Crystallization | If your product is a solid, recrystallization from a suitable solvent system can often leave the more soluble TPPO in the mother liquor. Conversely, in some cases, TPPO can be selectively crystallized out. |

| Column Chromatography | While sometimes difficult, careful selection of the eluent system can achieve separation. A gradient elution is often necessary. |

| Precipitation/Filtration | If your product is non-polar, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The TPPO can then be removed by filtration.[6][13] |

| Acid-Base Extraction | This method is not directly applicable to the neutral TPPO but can be used to separate acidic or basic products from it. |

Experimental Protocol: TPPO Removal by Precipitation

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

To the resulting residue, add a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate).

-

Slowly add a non-polar solvent in which TPPO is poorly soluble (e.g., hexane or pentane) until a precipitate forms.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the mixture, washing the solid TPPO with cold non-polar solvent.

-

The desired product will be in the filtrate, which can then be concentrated and further purified if necessary.

Analytical Characterization of Side Products

The identification and quantification of side products are crucial for reaction optimization and ensuring the purity of the final compound.

| Analytical Technique | Application in Analyzing 3-Hydroxy-5-(trifluoromethyl)benzaldehyde Reactions |

| Thin Layer Chromatography (TLC) | A quick and easy method to monitor reaction progress and identify the presence of starting material and major products/byproducts based on their relative polarities. |

| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the product and the relative amounts of different components in the reaction mixture.[16][17][18][19][20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of the desired product and any isolated side products.[21][22] |

| Mass Spectrometry (MS) | Used to determine the molecular weight of the products and byproducts, aiding in their identification. |

Conclusion

Successfully navigating the synthesis of complex molecules using reactive intermediates like 3-Hydroxy-5-(trifluoromethyl)benzaldehyde requires a proactive approach to identifying and mitigating potential side reactions. By understanding the underlying mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields and purer products.

References

-

The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. (URL: [Link])

-

Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. (URL: [Link])

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (URL: [Link])

-

Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals. (URL: [Link])

-

Sciencemadness Discussion Board - The Cannizzaro Reaction. (URL: [Link])

-

Cannizzaro Reaction - Chemistry LibreTexts. (URL: [Link])

-

A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - ResearchGate. (URL: [Link])

-

Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester. (URL: [Link])

-

Aldol Addition and Condensation Reactions - Master Organic Chemistry. (URL: [Link])

-

Quantum-chemical study of the influence of substitution on anti-virus activity of hydroxyl substituted benzaldehydes and related compounds | Request PDF - ResearchGate. (URL: [Link])

-

3-hydroxy-5-(trifluoromethyl)benzaldehyde (C8H5F3O2) - PubChemLite. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-